(5Z)-5-(4-ethylbenzylidene)-2-morpholin-4-yl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a morpholine group, and a 4-ethylphenylmethylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thioamide with an α-halo ketone under basic conditions.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophilic intermediate.
Addition of 4-Ethylphenylmethylidene Moiety: The final step involves the condensation of the thiazolidinone intermediate with 4-ethylbenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, amines, solvents like dichloromethane or tetrahydrofuran.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone and morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
The uniqueness of (5Z)-5-[(4-ETHYLPHENYL)METHYLIDENE]-2-(MORPHOLIN-4-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities compared to its analogs. The presence of the 4-ethylphenyl group may enhance its lipophilicity and interaction with hydrophobic targets, potentially leading to improved biological efficacy.
Properties
Molecular Formula |
C16H18N2O2S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethylphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H18N2O2S/c1-2-12-3-5-13(6-4-12)11-14-15(19)17-16(21-14)18-7-9-20-10-8-18/h3-6,11H,2,7-10H2,1H3/b14-11- |
InChI Key |
ROVOWQLZFVUBOK-KAMYIIQDSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCOCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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